Cas no 1771970-52-5 (2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER)

2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester is a thiazole-based organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy-substituted phenylamino group at the 2-position and an ethyl ester moiety at the 4-position, contributing to its reactivity and solubility profile. The thiazole core offers versatility in synthetic modifications, making it a valuable intermediate for developing bioactive molecules. This compound may exhibit favorable stability and selectivity in targeted reactions, supporting its use in medicinal chemistry for lead optimization. Its ethyl ester group enhances lipophilicity, facilitating membrane permeability in biological studies. Suitable for controlled synthesis under standard laboratory conditions.
2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER structure
1771970-52-5 structure
Product Name:2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
CAS No:1771970-52-5
MF:C14H16N2O3S
MW:292.353442192078
MDL:MFCD30725813
CID:5152345
Update Time:2026-03-03

2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • MDL: MFCD30725813
    • Inchi: 1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16)
    • InChI Key: BRXTVBSIGOOANC-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(OCC)=O)N=C1NC1=CC=CC(OC)=C1

2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB474991-1 g
2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester
1771970-52-5
1g
€651.60 2023-04-21
abcr
AB474991-1g
2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester; .
1771970-52-5
1g
€651.60 2025-02-27
abcr
AB474991-5g
2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester; .
1771970-52-5
5g
€1846.50 2025-02-27

2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Suppliers

Amadis Chemical Company Limited
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(CAS:1771970-52-5)2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Order Number:A1143331
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):386.0/1094.0
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Additional information on 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

Professional Introduction to 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER (CAS No. 1771970-52-5)

2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1771970-52-5, belongs to the thiazole derivatives family, which is well-documented for its diverse biological activities. The structural uniqueness of this molecule, characterized by a thiazole core substituted with an ethyl ester group and an amino phenyl ring, positions it as a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER incorporates several key functional groups that contribute to its potential pharmacological properties. The presence of a methoxy group on the phenyl ring and an amino group linked to the thiazole ring suggests possible interactions with biological targets such as enzymes and receptors. These features are particularly intriguing in the context of developing novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of thiazole derivatives due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER makes it a subject of interest for researchers aiming to modulate these pathways. For instance, studies have indicated that thiazole-based compounds can interfere with crucial metabolic processes in pathogens, making them effective against various infectious diseases.

In the realm of oncology, the development of targeted therapies has been revolutionized by the discovery of small molecules that can selectively inhibit cancer cell proliferation. The structural motifs present in 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER align well with this trend, as they offer multiple sites for interaction with cellular machinery. Preliminary computational studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes overexpressed in tumor cells, thereby presenting a viable lead for further optimization.

The synthesis of 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only enhance the synthetic route but also allow for modifications that can fine-tune the pharmacological profile of the compound.

As part of ongoing research efforts, pharmacokinetic studies are being conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Understanding these parameters is essential for assessing its potential as a drug candidate and for predicting its behavior in vivo. Initial data suggest promising bioavailability and metabolic stability, which are critical factors for successful drug development.

The molecular modeling and virtual screening approaches have played a pivotal role in identifying 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER as a potential therapeutic agent. By leveraging computational tools, researchers can simulate interactions between this compound and various biological targets, thereby accelerating the drug discovery process. These simulations provide valuable insights into binding affinities and mechanism-of-action hypotheses, guiding experimental validation efforts.

In conclusion, 2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its investigation into potential therapeutic applications continues to be a focal point for scientists worldwide. As research progresses, this compound is expected to contribute valuable insights into novel drug development strategies across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1771970-52-5)2-(3-METHOXY-PHENYLAMINO)-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
A1143331
Purity:99%/99%
Quantity:1g/5g
Price ($):386.0/1094.0
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